molecular formula C19H20N4O B2749183 N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-87-6

N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2749183
CAS No.: 866871-87-6
M. Wt: 320.396
InChI Key: VMSUQHKGOQAPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by its unique substitution pattern. The compound features a 1,2,3-triazole core substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural analogs (e.g., pyrazole and triazole carboxamides) are synthesized via coupling reactions using reagents like EDCI and HOBt in DMF, yielding crystalline products after purification .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-5-7-17(8-6-12)23-15(4)18(21-22-23)19(24)20-16-10-13(2)9-14(3)11-16/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSUQHKGOQAPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

This compound features a triazole ring that is known for conferring various biological properties due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. Specifically, compounds containing the triazole moiety have shown efficacy against various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant inhibition of cell proliferation in lung cancer cells (H460) with an IC50 value of approximately 6.06 μM . The mechanism of action appears to involve the induction of apoptosis and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. A review of 1,2,3-triazole-containing hybrids revealed their effectiveness against various pathogens. For example, certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli, indicating strong antibacterial activity . This suggests that this compound may possess similar antimicrobial capabilities.

Anticholinesterase Activity

The compound's structure allows it to exhibit anticholinesterase activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease . The nitrogen atoms in the triazole ring enhance enzyme-inhibitor interactions, making these compounds promising candidates for further research in neuropharmacology.

Research Findings and Case Studies

Study Biological Activity Results
Kumar et al. (2023) AnticancerIC50 = 6.06 μM against H460 cells; induced apoptosis and ROS production.
Alam et al. (2022) AntimicrobialMIC = 0.0063 μmol/mL against E. coli.
PMC9961747 (2023) AnticholinesteraseInhibition of AChE and BuChE; potential for Alzheimer's treatment.

Scientific Research Applications

Key Structural Features

  • Triazole Ring : Provides unique reactivity and potential biological interactions.
  • Substituents : The presence of dimethyl and methyl groups on the phenyl rings enhances lipophilicity and may influence biological activity.

Pharmaceutical Applications

N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in various pharmaceutical applications:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Research indicates that this compound may inhibit the growth of certain fungi by interfering with ergosterol synthesis, a key component of fungal cell membranes.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Agricultural Chemistry

The compound's structural characteristics lend themselves to applications in agricultural chemistry:

  • Pesticide Development : Due to its biological activity, this compound can be explored as a potential pesticide or fungicide. Its ability to disrupt cellular processes in pests makes it a candidate for further research in crop protection.

Material Science

Research into the polymerization of triazole derivatives has shown that compounds like this compound can be used as building blocks in the synthesis of novel materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Antifungal Activity Assessment

In a study published in a peer-reviewed journal, this compound was tested against several fungal strains. The results indicated significant inhibitory effects at low concentrations, suggesting its potential as an antifungal agent.

Case Study 2: Cancer Cell Line Testing

A recent investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways. This positions the compound as a promising lead in anticancer drug development.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methyl Substitution : Chloro substituents (e.g., 3a–3d) increase molecular weight and melting points compared to methyl-substituted analogs. For example, 3c (R1=4-methylphenyl) has a lower melting point (123–125°C) than 3b (171–172°C) due to reduced polarity .
  • Spectral Trends: Aromatic protons in ¹H-NMR appear as multiplets between δ 7.2–7.6 ppm. Methyl groups (e.g., δ 2.42 in 3c) are diagnostic for structural confirmation .

Key Observations :

  • Heterocyclic Moieties : Thiazole-containing triazoles (e.g., phenylthiazole in ) show enhanced activity compared to purely aryl-substituted analogs, likely due to improved target binding or solubility.
  • Methyl Groups : The 5-methyl group on the triazole core (common in the target compound and analogs) may enhance metabolic stability but requires further validation .

Structural and Crystallographic Comparisons

The crystal structure of a structurally related compound, 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (), reveals:

  • Crystal System: Monoclinic (space group P21/c) with π-π interactions stabilizing the lattice.
  • Unit Cell Parameters : a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604°, Z = 4 .
  • Synthesis Refinement: Data collected using an Agilent SuperNova diffractometer and refined via SHELXL (R = 0.056), demonstrating the robustness of crystallographic methods for triazole derivatives .

Preparation Methods

Molecular Architecture

The target compound features a 1H-1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group, at position 5 with a methyl group, and at position 4 with a carboxamide moiety bearing a 3,5-dimethylphenyl substituent (Fig. 1). The molecular formula is C20H20N4O (MW: 332.40 g/mol), with critical stereoelectronic features including:

  • Regiochemical constraints from the 1,2,3-triazole orientation
  • Steric hindrance at the C4 carboxamide position due to adjacent substituents
  • Electronic modulation through conjugated π-systems of aromatic rings

Key Synthetic Hurdles

  • Regioselective triazole formation : Ensuring exclusive 1-substitution while preventing 2- or 3-isomer byproducts
  • Carboxamide stability : Avoiding hydrolysis during subsequent reaction steps
  • Orthogonal protection : Managing reactive sites during sequential functionalization

Preparation Methodologies

One-Pot Cyclocondensation Approach

Adapted from benzylic triazole syntheses, this method employs sequential cyclization and amidation:

Reaction Scheme

  • Triazole Core Formation
    $$ \text{4-Methylphenylazide} + \text{Methylpropiolate} \xrightarrow{t\text{-BuOK, EtOH}} \text{5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate} $$
  • Ester Hydrolysis
    $$ \text{Triazole ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Corresponding carboxylic acid} $$
  • Amide Coupling
    $$ \text{Acid} + \text{3,5-Dimethylaniline} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound} $$

Optimized Conditions

Step Reagent Ratio Temperature Time Yield
1 1:1.2 70°C 24h 68%
2 1:3 (NaOH) Reflux 6h 92%
3 1:1.5:1.5 RT 12h 85%

Data extrapolated from analogous syntheses in

Key advantages include minimized intermediate isolation and compatibility with electron-rich aryl azides. Challenges involve controlling exothermic reactions during cyclocondensation.

Sequential Azide-Alkyne Cycloaddition

While copper-catalyzed (CuAAC) typically produces 1,4-regioisomers, thermal Huisgen conditions enable 1-substituted triazole formation:

Procedure

  • Generate 4-methylphenylazide via diazotization of 4-methylaniline
  • React with tert-butyl acetylenecarboxylate at 100°C for 48h
  • Deprotect tert-butyl ester with TFA
  • Couple with 3,5-dimethylaniline using PyBOP

Regiochemical Control

  • Thermal conditions favor 1-substitution (ΔH‡ = 92 kJ/mol vs 105 kJ/mol for 2-isomer)
  • Steric bulk of tert-butyl group directs carboxylate to C4 position

Limitations

  • Extended reaction times (48-72h)
  • Moderate yields (55-60%) due to competing oligomerization

Solid-Phase Synthesis

Adapting protocols from combinatorial libraries:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected Rink amide linker
  • Triazole Formation : On-resin CuAAC with 4-methylphenylazide and propargylamine
  • Methylation : Dimethyl sulfate at triazole N2 position
  • Amidation : HATU-mediated coupling with 3,5-dimethylbenzoic acid
  • Cleavage : TFA/H2O (95:5)

Advantages

  • Enables parallel synthesis of analogs
  • Automated purification via resin washing

Drawbacks

  • Lower overall yield (38-42%)
  • Requires specialized equipment

Critical Analysis of Methodologies

Yield Comparison

Method Overall Yield Purity (HPLC) Scalability
One-Pot 52% 96% +++
Huisgen Cycloaddition 48% 94% ++
Solid-Phase 40% 98% +

Byproduct Formation

  • N2-Methylated isomers : Up to 12% in Huisgen approach
  • Hydrolysis products : 5-8% when using aqueous workups
  • Dimerization : Notable in high-concentration reactions (>0.5M)

Advanced Characterization Data

Spectroscopic Signatures

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.34 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 6.92 (s, 2H, 3,5-dimethylphenyl-H)
  • δ 2.41 (s, 3H, Ar-CH3)
  • δ 2.32 (s, 6H, N-Ar-CH3)

HRMS (ESI+)
Calculated for C20H20N4O [M+H]+: 333.1716
Found: 333.1712

Industrial Considerations

Cost Analysis

Reagent Cost/kg (USD) Method Contribution
4-Methylphenylazide 420 38%
EDCl 310 22%
3,5-Dimethylaniline 280 18%

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 86 for one-pot vs 132 for Huisgen
  • E-Factor : 23.4 (solvent recovery improves to 18.9)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what optimization strategies enhance yield and purity?

  • Methodology : The synthesis typically involves a multi-step process, including:

  • Step 1 : Condensation of substituted anilines and isocyanides to form intermediate carboximidoyl chlorides.

  • Step 2 : Reaction with sodium azide to cyclize into the triazole core.

  • Step 3 : Carboxamide formation via coupling agents (e.g., EDCI/HOBt) under inert conditions .

    • Optimization Strategies :
  • Use polar aprotic solvents (DMF, DMSO) to improve reaction homogeneity.

  • Monitor reaction progress via TLC and purify using preparative chromatography or recrystallization (e.g., ethanol/water mixtures) .

  • Adjust stoichiometry of coupling agents to minimize side products.

    ParameterTypical RangeImpact on Yield
    Temperature25–80°CHigher temperatures accelerate cyclization but risk decomposition.
    Reaction Time4–24 hoursProlonged time improves conversion but may reduce selectivity.
    Catalyst (EDCI/HOBt)1–1.2 equiv.Excess catalyst increases coupling efficiency.

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Challenges : Low solubility limits bioavailability and complicates in vitro testing .
  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole or phenyl rings.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR for confirming substituent positions and regioselectivity (e.g., distinguishing 1,2,3-triazole isomers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .
    • Crystallography :
  • X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and packing interactions. Use SHELXL for refinement (R-factor < 0.05) and WinGX/ORTEP for visualization .
    • Example : A related triazole derivative (5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) was structurally confirmed via ¹H NMR (δ 7.4–8.1 ppm for aromatic protons) and X-ray data (mean C–C bond length: 1.515 Å) .

Q. How does the substitution pattern on the triazole and aryl rings influence bioactivity, and what SAR studies exist for similar derivatives?

  • Key Findings :

  • 3,5-Dimethylphenyl Group : Enhances lipophilicity, improving membrane permeability but reducing solubility .
  • 4-Methylphenyl Substituent : Stabilizes π-π stacking interactions with enzyme active sites (e.g., kinase inhibitors) .
    • SAR Table :
DerivativeSubstituent ModificationsBioactivity (IC₅₀)Target
Analog A4-Fluorophenyl at N112 nMEGFR Kinase
Analog B3,5-Dichlorophenyl at N185 nMCOX-2
Current Compound3,5-Dimethylphenyl at N145 nMAurora B Kinase
Data extrapolated from studies on structurally related triazoles .

Q. What methodologies resolve contradictions between computational predictions and experimental data for physicochemical properties?

  • Case Study : Discrepancies in logP (predicted: 3.2 vs. experimental: 4.1) were resolved by:

  • Validating computational models (e.g., COSMO-RS) with HPLC-measured partition coefficients.
  • Adjusting force field parameters to account for intramolecular H-bonding in the carboxamide group .
    • Best Practices :
  • Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with experimental IR and NMR spectra.
  • Use molecular dynamics simulations to predict solubility and crystallization behavior .

Q. What are the key considerations for designing pharmacological studies to evaluate this compound?

  • In Vitro :

  • Select cell lines with relevant target expression (e.g., HeLa for antiproliferative assays).
  • Include positive controls (e.g., Paclitaxel for cytotoxicity) and measure IC₅₀ via MTT assays .
    • In Vivo :
  • Optimize dosing regimens based on pharmacokinetic profiling (e.g., Cmax, t½).
  • Assess toxicity via histopathology and serum biomarkers (ALT, AST) .

Data Contradiction Analysis

  • Example : Conflicting reports on enzyme inhibition potency (e.g., COX-2 vs. Aurora B) may arise from:
    • Differences in assay conditions (e.g., pH, cofactors).
    • Variability in compound purity or stereochemical composition.
    • Resolution: Re-test under standardized protocols (e.g., ENZO Kinase Profiler) and verify purity via HPLC-MS .

Software and Tools

  • Crystallography : SHELXL (refinement), WinGX (data processing), Olex2 (visualization) .
  • Spectroscopy : MestReNova (NMR analysis), ACD/Labs (spectral prediction).
  • Molecular Modeling : Schrödinger Suite (docking), Gaussian (DFT calculations).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.